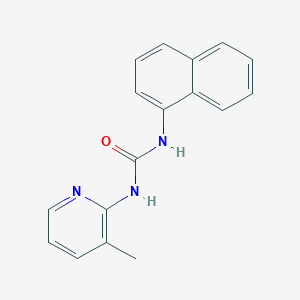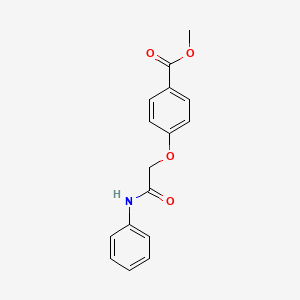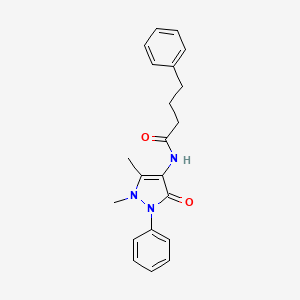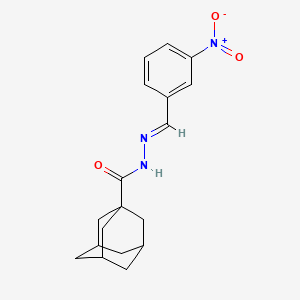
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea, also known as MPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPN belongs to the class of urea derivatives and has been shown to possess a broad range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea is not fully understood. However, it has been suggested that N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea may exert its biological effects by inhibiting the activity of certain enzymes, such as tyrosine kinases. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been shown to inhibit the activation of certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has been shown to possess a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been shown to possess anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Additionally, N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has been shown to possess antifungal properties and to inhibit the growth of certain fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been extensively studied, and its biological activities are well-characterized. However, one limitation of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea. One area of research is the development of novel N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea derivatives with improved biological activities. Another area of research is the identification of the exact molecular targets of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea and the elucidation of its mechanism of action. Additionally, the potential therapeutic applications of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea in the treatment of various diseases, such as cancer and inflammatory disorders, should be further explored.
Métodos De Síntesis
The synthesis of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea involves the reaction of 2-chloronicotinic acid with 1-naphthylamine in the presence of a base. The resulting product is then treated with methyl iodide to obtain N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has been studied extensively for its potential therapeutic applications. It has been shown to possess a broad range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Propiedades
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-6-5-11-18-16(12)20-17(21)19-15-10-4-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENQREFITAECTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-pyridin-2-yl)-3-naphthalen-1-yl-urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)
![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)


![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)

![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)

![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)